molecular formula C14H17N3O B7529408 N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide

N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide

Cat. No.: B7529408
M. Wt: 243.30 g/mol
InChI Key: LSZHLASKAVYLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide is a compound that features an imidazole ring, a propyl chain, and a benzamide group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 1-(1H-imidazol-1-yl)propan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving imidazole-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-imidazol-1-ylmethyl)-2-methylbenzamide
  • N-(1-imidazol-1-ylethyl)-2-methylbenzamide
  • N-(1-imidazol-1-ylpropyl)-2-methylbenzamide

Uniqueness

N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain and the benzamide group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-imidazol-1-ylpropan-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-5-3-4-6-13(11)14(18)16-12(2)9-17-8-7-15-10-17/h3-8,10,12H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZHLASKAVYLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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